3,3',4,4',5,5'-Biphenylhexol
Overview
Description
3,3’,4,4’,5,5’-Biphenylhexol: is a polyphenolic compound with the molecular formula C12H10O6 . It is characterized by the presence of six hydroxyl groups attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Biphenylhexol typically involves the hydroxylation of biphenyl derivatives. One common method is the catalytic hydroxylation of biphenyl using hydrogen peroxide in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hexahydroxy derivative .
Industrial Production Methods: Industrial production of 3,3’,4,4’,5,5’-Biphenylhexol may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3,3’,4,4’,5,5’-Biphenylhexol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’,4,4’,5,5’-Biphenylhexol can undergo oxidation reactions to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 3,3’,4,4’,5,5’-Biphenylhexol can lead to the formation of partially or fully dehydroxylated biphenyl compounds. Sodium borohydride is a typical reducing agent used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones, hydroxyquinones.
Reduction: Dehydroxylated biphenyls.
Substitution: Acylated or alkylated biphenyl derivatives.
Scientific Research Applications
Chemistry: 3,3’,4,4’,5,5’-Biphenylhexol is used as a building block in the synthesis of complex organic molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, 3,3’,4,4’,5,5’-Biphenylhexol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a candidate for drug development .
Industry: 3,3’,4,4’,5,5’-Biphenylhexol is used in the production of polymers and resins. Its polyhydroxy structure contributes to the formation of cross-linked polymer networks, enhancing the mechanical properties of the materials .
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5,5’-Biphenylhexol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
3,3’,4,4’,5,5’-Hexachlorobiphenyl: A chlorinated derivative with different chemical properties and applications.
3,3’,4,4’,5,5’-Hexamethoxybiphenyl: A methoxylated derivative with distinct reactivity and uses.
Uniqueness: 3,3’,4,4’,5,5’-Biphenylhexol is unique due to its high number of hydroxyl groups, which confer significant reactivity and versatility in chemical synthesis. Its potential antioxidant and therapeutic properties also distinguish it from other biphenyl derivatives .
Properties
IUPAC Name |
5-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,13-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWULOIFHRZGDFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=CC(=C(C(=C2)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301451 | |
Record name | 3,3',4,4',5,5'-Biphenylhexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-21-5 | |
Record name | 3,4,4',5,5'-Biphenylhexol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3',4,4',5,5'-Biphenylhexol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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